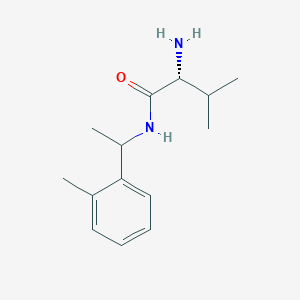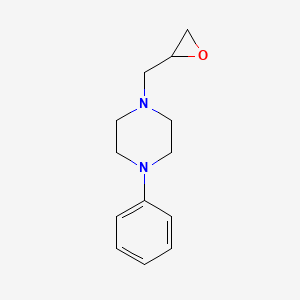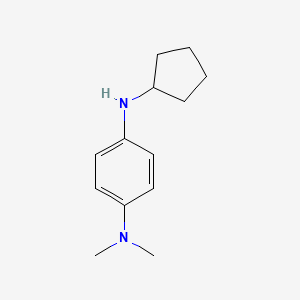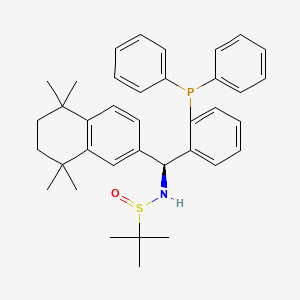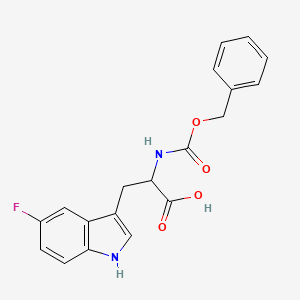![molecular formula C18H20N2O4 B13644195 N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B13644195.png)
N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with two hydroxyethyl groups and two carboxamide groups, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with diethanolamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The process may involve steps such as esterification, amidation, and purification to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide groups can be reduced to amines under specific conditions.
Substitution: The biphenyl core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield biphenyl-4,4’-dicarboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its role in drug delivery systems and as a potential pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism by which N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine: Known for its use in organic electronics and optoelectronic devices.
N,N’-Bis-(2,4-dinitrophenyl)-3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diamine: Utilized in various chemical applications.
Uniqueness
N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide stands out due to its combination of hydroxyethyl and carboxamide groups, which provide unique reactivity and potential for diverse applications. Its structural features make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C18H20N2O4 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-4-[4-(2-hydroxyethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O4/c21-11-9-19-17(23)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18(24)20-10-12-22/h1-8,21-22H,9-12H2,(H,19,23)(H,20,24) |
InChI-Schlüssel |
DYTOKIFQODXEJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)NCCO)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



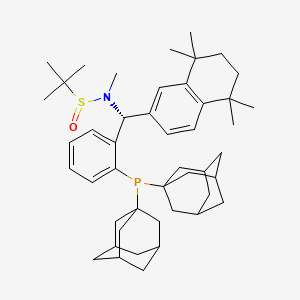
![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)

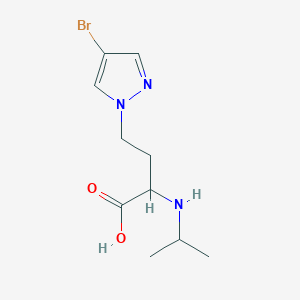
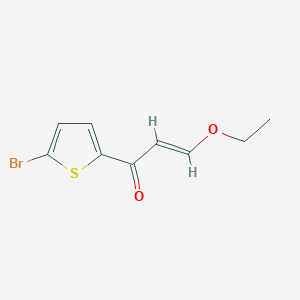
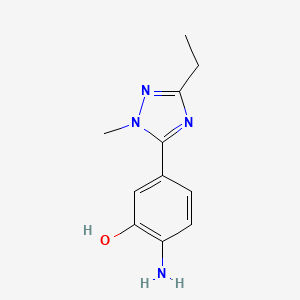
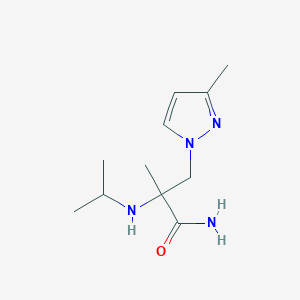
![(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B13644152.png)
